molecular formula C20H15N5O2 B2821791 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 923123-73-3

2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B2821791
CAS No.: 923123-73-3
M. Wt: 357.373
InChI Key: CWCPNMIZWOKPKY-UHFFFAOYSA-N
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Description

“2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide” is a chemical compound with the molecular formula C16H12N4O . It is a derivative of 6H-indolo[2,3-b]quinoxaline .


Synthesis Analysis

A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines . The impact of the different donor moieties on 6H-indolo[2,3-b]quinoxaline was systematically examined by absorption-emission spectroscopy, cyclic voltammetry, and theoretical studies .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 6H-indolo[2,3-b]quinoxaline nucleus . The molecule has a molecular weight of 276.29 .


Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide . The carbohydrazide and its reactions with different reagents give five and six-membered rings, such as 1,3,4-thiadiazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 1,2,4-triazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the strength of the peripheral amines in the derivatives. This tuning also affects the electrochemical data, with lower band gaps (1.56 to 2.21 eV) and comparable HOMO–LUMO energy levels with reported ambipolar materials .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Compounds like 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide are integral in chemical synthesis, especially in forming indoloquinoline derivatives. For example, Bergman et al. (2003) highlighted the formation of indolo[3,2-c]quinolin-6-ones through reactions between isatins and amines, involving mechanisms like spiro compound formation and sequential cyclisation processes (Bergman, Engqvist, Stålhandske, & Wallberg, 2003). Similarly, Shulga and Shulga (2020) detailed the synthesis of 6H-Indolo[2,3-b]quinoxalines and their derivatives, emphasizing the role of alkylations and oxidations in producing novel compounds (Shulga & Shulga, 2020).

Antimicrobial and Antiviral Applications

Several studies demonstrate the antimicrobial and antiviral potential of indoloquinoxaline derivatives. Patel et al. (2017) explored the antimicrobial and antiprotozoal activities of quinoxaline-based oxadiazoles, finding promising antibacterial and antifungal activities (Patel et al., 2017). Additionally, Shibinskaya et al. (2010) reported on the antiviral and interferon-inducing abilities of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, identifying them as low-toxicity, potent interferon inducers and antivirals (Shibinskaya et al., 2010).

Antiproliferative and Anticancer Potential

Indoloquinoxaline derivatives are also explored for their antiproliferative effects against cancer cell lines. Desplat et al. (2011) synthesized isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives, which displayed antiproliferative activity against leukemia and breast cancer cell lines (Desplat, Moreau, Belisle-Fabre, et al., 2011).

Synthesis of Bioactive Molecules

The compound's framework serves as a basis for creating bioactive molecules with diverse pharmacological activities. Padmini et al. (2015) discussed synthesizing novel 6h-Indolo (2, 3-b) Quinoxaline Fused Azetidinones, exhibiting activities like anti-inflammatory, antidepressant, and antimicrobial (Padmini, Babu, & Madhavan, 2015).

Mechanism of Action

Target of Action

It is known that 6h-indolo[2,3-b]quinoxaline derivatives, which this compound is a part of, are capable of non-covalent binding to dna molecules . This suggests that the compound may interact with DNA as its primary target.

Mode of Action

The mode of action of this compound is predominantly through DNA intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing distortions in the DNA structure. This can interfere with the normal functioning of the DNA, such as replication and transcription, leading to various downstream effects.

Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-yl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c1-12-10-17(24-27-12)23-18(26)11-25-16-9-5-2-6-13(16)19-20(25)22-15-8-4-3-7-14(15)21-19/h2-10H,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCPNMIZWOKPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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